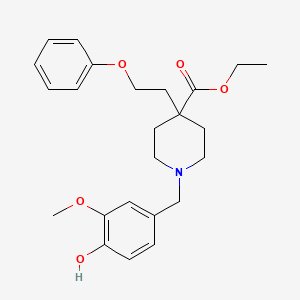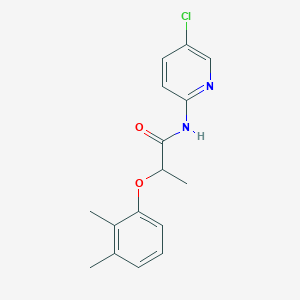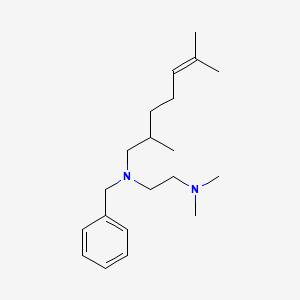![molecular formula C24H33N3O B5120335 1-(3-methoxyphenyl)-4-[1-(2-phenylethyl)-4-piperidinyl]piperazine](/img/structure/B5120335.png)
1-(3-methoxyphenyl)-4-[1-(2-phenylethyl)-4-piperidinyl]piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-methoxyphenyl)-4-[1-(2-phenylethyl)-4-piperidinyl]piperazine, commonly known as MeOPP, is a chemical compound that has been widely studied for its potential therapeutic applications. MeOPP belongs to the class of piperazine derivatives and has been found to possess a range of biochemical and physiological effects that make it a promising candidate for various scientific research applications.
作用机制
MeOPP exerts its pharmacological effects by binding to and activating the serotonin 5-HT1A receptor, which is a G protein-coupled receptor. Activation of the 5-HT1A receptor leads to the inhibition of adenylate cyclase, resulting in a decrease in cyclic AMP levels. This, in turn, leads to the modulation of various intracellular signaling pathways, resulting in the observed biochemical and physiological effects of MeOPP.
Biochemical and Physiological Effects
MeOPP has been found to possess a range of biochemical and physiological effects that make it a promising candidate for various scientific research applications. MeOPP has been shown to have anxiolytic, antidepressant, antipsychotic, anticonvulsant, and analgesic effects in preclinical studies. MeOPP has also been found to modulate the release of various neurotransmitters such as serotonin, dopamine, and norepinephrine, which are involved in the regulation of mood, anxiety, and stress.
实验室实验的优点和局限性
MeOPP has several advantages for use in lab experiments. MeOPP is a potent and selective agonist of the serotonin 5-HT1A receptor, which makes it a valuable tool for studying the role of this receptor in various biological processes. MeOPP is also relatively easy to synthesize and purify, which makes it accessible to researchers.
However, there are also some limitations to the use of MeOPP in lab experiments. MeOPP has a relatively short half-life, which means that its effects may be transient and difficult to study over longer periods. MeOPP also has a relatively low solubility in water, which can make it challenging to administer in some experimental settings.
未来方向
There are several future directions for the study of MeOPP. One area of research is the development of novel drugs based on MeOPP that have improved pharmacokinetic properties and selectivity. Another area of research is the investigation of the role of the serotonin 5-HT1A receptor in various biological processes, including mood regulation, anxiety, and stress. Finally, there is a need for further preclinical and clinical studies to evaluate the safety and efficacy of MeOPP and its derivatives for various therapeutic applications.
合成方法
The synthesis of MeOPP involves the reaction of 1-(3-methoxyphenyl)piperazine with 1-(2-phenylethyl)piperidine in the presence of a suitable catalyst. The resulting product is then purified using various techniques such as column chromatography, recrystallization, and distillation.
科学研究应用
MeOPP has been extensively studied for its potential therapeutic applications in various areas such as neuroscience, pharmacology, and drug discovery. In neuroscience, MeOPP has been found to be a potent and selective agonist of the serotonin 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. MeOPP has also been shown to have anxiolytic and antidepressant effects in preclinical studies.
In pharmacology, MeOPP has been found to possess a range of pharmacological properties such as antipsychotic, anticonvulsant, and analgesic effects. MeOPP has been shown to be effective in animal models of schizophrenia, epilepsy, and neuropathic pain.
In drug discovery, MeOPP has been used as a lead compound for the development of novel drugs targeting the serotonin 5-HT1A receptor. MeOPP has been modified to improve its pharmacokinetic properties and selectivity, resulting in the development of several promising drug candidates.
属性
IUPAC Name |
1-(3-methoxyphenyl)-4-[1-(2-phenylethyl)piperidin-4-yl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33N3O/c1-28-24-9-5-8-23(20-24)27-18-16-26(17-19-27)22-11-14-25(15-12-22)13-10-21-6-3-2-4-7-21/h2-9,20,22H,10-19H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKUBPSJIUKTWIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)C3CCN(CC3)CCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methoxyphenyl)-4-[1-(2-phenylethyl)piperidin-4-yl]piperazine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-chlorophenyl)-N-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butyl]-2-methoxybenzamide](/img/structure/B5120262.png)

![N-(2-(2,5-dimethoxyphenyl)-1-{[2-(5,7-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazino]carbonyl}vinyl)benzamide](/img/structure/B5120281.png)
![1-acetyl-4-{[3-(2-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}piperazine](/img/structure/B5120285.png)
![2-({benzyl[2-(dimethylamino)ethyl]amino}methyl)-4,6-dichlorophenol](/img/structure/B5120291.png)
![N-[2-(4-butylphenyl)-2H-1,2,3-benzotriazol-5-yl]-2-furamide](/img/structure/B5120292.png)
![N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-3-methoxybenzamide](/img/structure/B5120306.png)


![3-[4-(diphenylmethyl)-1-piperazinyl]-1-(2-methoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B5120326.png)
![(2-{[({5-[(2-{[4-(carboxymethyl)-1,3-thiazol-2-yl]amino}-2-oxoethyl)thio]-1,3,4-thiadiazol-2-yl}thio)acetyl]amino}-1,3-thiazol-5-yl)acetic acid](/img/structure/B5120327.png)
![1-amino-3-(4-pyridinyl)-3H-pyrido[2,1-b][1,3]benzothiazole-2,4-dicarbonitrile](/img/structure/B5120334.png)

![1-(4-chlorobenzyl)-N-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5120349.png)